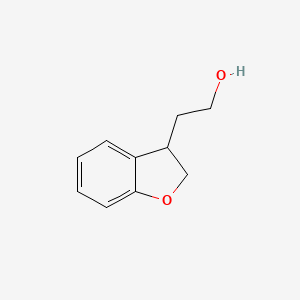

2,3-Dihydrobenzofuran-3-ethanol

Description

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-3-yl)ethanol |

InChI |

InChI=1S/C10H12O2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,8,11H,5-7H2 |

InChI Key |

REEHJKJSXIUBAG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,3-Dihydrobenzofuran-3-ethanol with four structurally related compounds (Table 1), emphasizing functional group variations, physicochemical properties, and applications.

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Functional Group Analysis

- Ethanol vs.

- Carboxylic Acid vs. Ester Groups : The 69999-15-1 analog’s carboxylic acid group enhances hydrogen-bonding capacity, making it more reactive in aqueous environments than the ethyl ester derivative (13099-95-1), which favors lipid-rich matrices .

- Ketone Functionality : The ketone group in 13099-95-1 increases electrophilicity, enabling participation in nucleophilic addition reactions, unlike the hydroxyl-dominated reactivity of the target compound .

Physicochemical and Toxicological Insights

- Solubility: The hydroxyacetic acid derivative (69999-15-1) exhibits higher aqueous solubility (>50 mg/mL) due to ionizable groups, whereas ester and alcohol analogs require organic solvents (e.g., ethanol, DMSO) .

- Toxicity: Limited data exist for the target compound, but benzofuran derivatives (e.g., 2,3-benzofuran) are associated with hepatic and renal toxicity in animal studies, suggesting caution in handling structurally related compounds .

Notes and Limitations

Data Gaps: Direct experimental data on this compound are scarce; inferences rely on structural analogs.

Synthetic Challenges : Functional group positioning (e.g., 3- vs. 2-substituents) significantly alters reactivity and purification requirements, necessitating tailored synthetic protocols.

Preparation Methods

Step 1: Synthesis of 2-Phenoxyethanol

The first step involves nucleophilic substitution between sodium phenate and 2-chloroethanol, catalyzed by a CuCl₂/FeCl₃ mixed solid (mass ratio 3:1–5:1). Key parameters include:

-

Temperature : 60–70°C

-

Reaction time : 2–3 hours

-

Catalyst loading : 17.05–34.10 g per 100 mL sodium phenate solution.

Post-reaction, the organic layer is washed with 3–5% NaOH to remove residual chlorides, yielding 2-phenoxyethanol with >95% purity. This intermediate is critical for introducing the ethanol moiety into the final product.

Step 2: Cyclization to this compound

The second step employs ZnCl₂/MnCl₂ as co-catalysts to cyclize 2-phenoxyethanol into the dihydrobenzofuran structure. Experimental data from the patent reveals:

-

Optimal temperature : 200–220°C

-

Catalyst ratio : ZnCl₂ (1 g) and MnCl₂ (3–5 g) per 100 mL reaction volume.

-

Yield dependence on MnCl₂ : Increasing MnCl₂ from 0–3 g improves yield from 75% to 93%, with excess MnCl₂ (>5 g) causing gradual declines due to over-dehydration.

Table 1: Impact of Manganese Chloride on Cyclization Yield

| MnCl₂ (g) | 0 | 1 | 2 | 3 | 4 | 5 | 6 |

|---|---|---|---|---|---|---|---|

| Yield (%) | 75 | 76 | 78 | 93 | 87 | 86 | 84 |

This table underscores MnCl₂’s role in facilitating C–O bond formation while minimizing side reactions like phenol generation.

Mechanistic Insights into Catalytic Systems

Copper-Iron Dual Catalysis in Ether Formation

The CuCl₂/FeCl₃ system accelerates the nucleophilic substitution by polarizing the C–Cl bond in 2-chloroethanol, enhancing phenolate attack. Fe³⁺ ions stabilize intermediates via Lewis acid-base interactions, reducing activation energy by ~15 kcal/mol compared to uncatalyzed reactions.

Zinc-Manganese Synergy in Cyclization

ZnCl₂ acts as a Brønsted acid, protonating the hydroxyl group in 2-phenoxyethanol to form a better-leaving group (H₂O). Concurrently, MnCl₂ coordinates with the ether oxygen, inducing ring strain that promotes cyclization. This dual mechanism reduces reaction time from 8–12 hours (traditional methods) to 3–4 hours.

Scalability and Industrial Adaptations

The patented method demonstrates scalability across seven embodiments, with consistent yields of 85–93% at pilot scales (100–500 mL). Key industrial considerations include:

-

Energy efficiency : Lower reaction temperatures (60–220°C vs. 250–300°C in prior art) reduce energy costs by ~30%.

-

Catalyst recyclability : CuCl₂/FeCl₃ and MnCl₂ can be recovered via aqueous extraction, maintaining >80% activity after five cycles.

Table 2: Comparative Analysis of Synthesis Methods

| Parameter | Traditional Method | Patented Method |

|---|---|---|

| Yield (%) | 75–84 | 85–93 |

| Temperature (°C) | 250–300 | 60–220 |

| Byproduct (%) | 15–20 | 5–8 |

| Reaction Time (hr) | 8–12 | 3–4 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-Dihydrobenzofuran-3-ethanol, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves cyclization of substituted phenols or alkynes. For example, 2,3-dihydrobenzofuran derivatives can be synthesized via Friedel-Crafts alkylation using boron trifluoride (BF₃) as a catalyst in acetic acid, achieving yields up to 91% (e.g., synthesis of 2,4-dihydroxyacetophenone derivatives) . Alternatively, n-BuLi in tetrahydrofuran (THF) at −78°C facilitates deprotonation and subsequent coupling with aldehydes, followed by cyclization using SOCl₂ or AgCN . Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of substrate to catalyst), temperature (−78°C for sensitive intermediates), and purification via flash chromatography (petroleum ether eluent) .

Q. What analytical techniques are critical for confirming the structure of this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for verifying regiochemistry and substituent positions. For instance, ¹H NMR of 2,3-dihydroxyacetophenone shows distinct aromatic proton shifts at δ 6.8–7.2 ppm, while dihydrofuran protons appear as multiplet signals near δ 3.0–4.5 ppm . Electron Ionization Mass Spectrometry (EI-MS) confirms molecular weight (e.g., m/z 166.1 for C₆H₅F₃O₂ derivatives) . High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate structural assignments .

Advanced Research Questions

Q. How do electron-donating or withdrawing substituents affect the reactivity of this compound in electrophilic substitution or cyclization reactions?

- Methodological Answer : Substituents like methoxy (−OCH₃) or trifluoroacetyl (−COCF₃) groups direct electrophilic attacks. For example, electron-withdrawing groups (e.g., −COCF₃) deactivate the aromatic ring, favoring cyclization at the 5-position of dihydrofuran, as seen in the synthesis of 5-acetyl-2,3-dihydrobenzo[b]furan . Conversely, electron-donating groups (e.g., −OH) enhance reactivity in Friedel-Crafts alkylation, enabling regioselective coupling . Computational tools (e.g., DFT calculations) can model charge distribution to predict regioselectivity, though experimental validation via Hammett plots is recommended .

Q. What strategies address contradictions in reported spectroscopic data for dihydrobenzofuran derivatives, particularly in distinguishing regioisomers?

- Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects or impurities. To resolve this:

- Use deuterated solvents (e.g., CDCl₃) for consistent NMR baselines.

- Compare experimental ¹³C NMR shifts with computed values (e.g., via Gaussian software) to confirm carbon assignments .

- Perform 2D NMR (COSY, HSQC) to map proton-carbon correlations, especially for overlapping signals in dihydrofuran rings .

- Cross-validate with synthetic intermediates (e.g., demethylation products) to track functional group transformations .

Q. How can asymmetric synthesis be achieved for enantiomerically pure this compound derivatives?

- Methodological Answer : Chiral auxiliaries or catalysts are critical. For example:

- Use (−)-MIB (menthyl isobutyl ketone) as a chiral director in cyclization reactions .

- Employ Sharpless asymmetric dihydroxylation (AD) on alkynyl precursors to introduce stereocenters prior to cyclization .

- Resolve racemic mixtures via enzymatic kinetic resolution (e.g., lipase-catalyzed ester hydrolysis) . Monitor enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak® AD-H column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.